2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
Description
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide features a pyridazine core substituted at the 6-position with a pyrazole ring, a thioether (-S-) linkage, and an acetamide group connected to a 3-chloro-4-methylphenyl aromatic moiety. This structure combines multiple pharmacophoric elements:
- Pyridazine: A nitrogen-rich heterocycle known for hydrogen-bonding interactions.
- Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, enhancing solubility and metabolic stability.
- Thioether linkage: Improves lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c1-11-3-4-12(9-13(11)17)19-15(23)10-24-16-6-5-14(20-21-16)22-8-2-7-18-22/h2-9H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXJTIJMIMMZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the presence of pyrazole and pyridazine rings, suggest diverse pharmacological applications, particularly in oncology and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The compound features a thioether linkage connecting a pyridazine ring with a pyrazole moiety and an acetamide functional group.
Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.83 g/mol |
| Key Functional Groups | Thioether, Pyrazole, Pyridazine, Acetamide |
Anticancer Potential
Research has indicated that compounds containing pyrazole and pyridazine structures may exhibit anticancer properties. For instance, derivatives with similar frameworks have been shown to inhibit specific cancer cell lines:
- MCF7 (breast cancer) : IC values ranging from 3.79 µM to 12.50 µM have been reported for various pyrazole derivatives .
- A549 (lung cancer) : Certain derivatives demonstrated significant growth inhibition with IC values around 26 µM .
The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. For example, it is hypothesized that this compound could modulate pathways involved in inflammation and cancer progression by inhibiting key enzymes.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor for various enzymes implicated in disease processes:
- Glycogen Synthase Kinase 3 (GSK-3) : This enzyme is associated with several diseases including Alzheimer's disease and type 2 diabetes. The potential inhibitory activity of the compound against GSK-3 warrants further investigation.
Antibacterial Activity
While limited research exists on the antibacterial properties of this specific compound, related studies on pyrazole and pyridazine derivatives indicate potential antibacterial activity. Such findings open avenues for exploring its efficacy against bacterial pathogens.
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Triazinoindole-Based Analogs
Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and 2-((5-Methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) () replace pyridazine-pyrazole with a triazinoindole core. These analogs exhibit >95% purity and are used in protein target identification. The triazinoindole system provides extended π-conjugation, enhancing binding to hydrophobic pockets, but may reduce solubility compared to the pyridazine-pyrazole core .
Benzofuran-Oxadiazole Derivatives
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) () substitutes pyridazine with benzofuran-oxadiazole, showing potent antimicrobial activity via Laccase catalysis. The oxadiazole ring improves metabolic stability but may limit hydrogen-bonding capacity relative to pyridazine .
Thiazole-Containing Acetamides
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces pyridazine-pyrazole with a thiazole ring. Crystallographic studies reveal a 79.7° dihedral angle between the dichlorophenyl and thiazole rings, influencing packing stability via N–H⋯N hydrogen bonds. The thiazole’s smaller size may enhance solubility but reduce steric interactions compared to bulkier pyridazine-pyrazole systems .
Substituent Effects
Aromatic Amine Modifications
- 3-Chloro-4-methylphenyl (Target Compound) : The chloro and methyl groups enhance lipophilicity and may improve blood-brain barrier penetration.
- 4-Cyanomethylphenyl (Compound 23): The polar cyanomethyl group increases solubility but reduces membrane permeability .
- 6-(Trifluoromethyl)benzothiazole (Compound 20, ) : The trifluoromethyl group in 2-((3-(4-methoxybenzyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide enhances electron-withdrawing effects, boosting kinase (CK1) inhibition .
Research Implications
- Target Compound Advantages : The pyridazine-pyrazole core balances hydrogen-bonding capacity and lipophilicity, making it suitable for CNS targets.
- Limitations : Lack of direct solubility or stability data (cf. ’s crystallographic insights) necessitates further study.
- Design Recommendations: Introducing electron-deficient groups (e.g., trifluoromethyl) or polar substituents (e.g., cyanomethyl) could optimize activity and ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
